8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One
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Overview
Description
8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One is a spiro compound characterized by its unique structure, which includes a spiro junction between a piperidine and a lactam ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One typically involves the reaction of 1-methylpiperidin-4-one with appropriate reagents to form the spiro junction. Common synthetic routes include multicomponent reactions and cyclization processes. Reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including cell growth inhibition or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1-Azaspiro[4.5]Decan-2-One: Similar structure but lacks the amino group, which may affect its reactivity and biological activity.
8-Methyl-2-Azaspiro[4.5]Decan-3-One: Another spiro compound with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One is unique due to its specific amino and methyl substituents, which confer distinct chemical reactivity and potential biological activities. These features make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
8-amino-1-methyl-1-azaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-12-9(13)4-7-10(12)5-2-8(11)3-6-10/h8H,2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEOQORLJURNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC12CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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